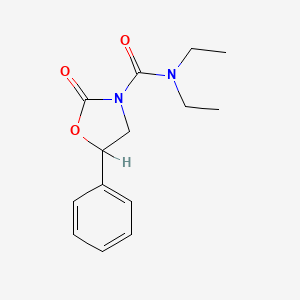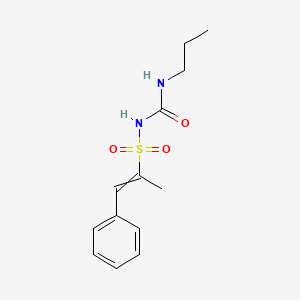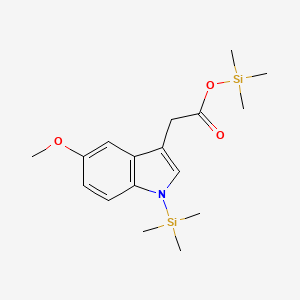
1,1'-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) is a chemical compound that features a piperazine core linked to two dihydroxyethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) can be synthesized through the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃). The reaction typically proceeds under reflux conditions in an ethanol solvent .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) has several scientific research applications:
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the structure of the derivatives synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar structure with hydroxyl groups attached to the piperazine ring.
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): A related compound with chloro groups instead of hydroxyl groups.
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) is unique due to the presence of both piperazine and dihydroxyethanone moieties, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
59130-44-8 |
|---|---|
Molekularformel |
C8H14N2O6 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
1-[4-(2,2-dihydroxyacetyl)piperazin-1-yl]-2,2-dihydroxyethanone |
InChI |
InChI=1S/C8H14N2O6/c11-5(7(13)14)9-1-2-10(4-3-9)6(12)8(15)16/h7-8,13-16H,1-4H2 |
InChI-Schlüssel |
YNWVDNTYCBPXIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)C(O)O)C(=O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
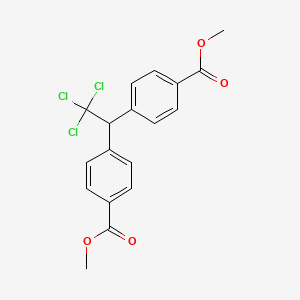
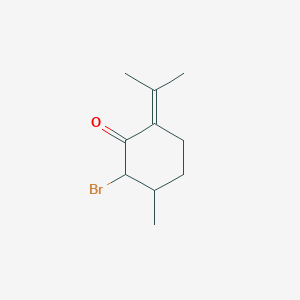
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
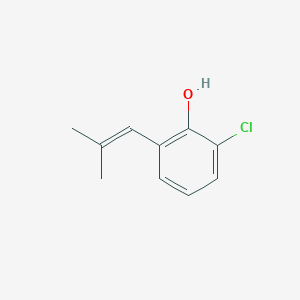

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
